(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid is a synthetic peptide compound that has garnered significant interest in the fields of life sciences and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid involves a multi-step process:
Synthesis of Pal-Gly-OH: This step involves the coupling of palmitic acid with glycine.
Synthesis of Pal-Gly-His-OH: The glycine derivative is then coupled with histidine.
Synthesis of Pal-Gly-His-(Cbz)Lys-OH: The histidine derivative is further coupled with lysine, which is protected by a carbobenzoxy (Cbz) group.
Final Synthesis of Pal-Gly-His-Lys-OH: The Cbz group is removed, and the final peptide is obtained and dried under vacuum.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cheap and easily obtainable raw materials, solvent recovery, and environmentally friendly methods to ensure large-scale batch production .
Chemical Reactions Analysis
Types of Reactions
(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in:
Oxidation: This reaction can occur at the histidine residue.
Reduction: This reaction can occur at the peptide bonds under specific conditions.
Substitution: This reaction can occur at the lysine residue.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities .
Scientific Research Applications
(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular communication and signaling.
Medicine: Explored for its potential in wound healing and anti-aging treatments.
Industry: Utilized in the formulation of cosmetic products for skin care
Mechanism of Action
The mechanism of action of (2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid involves its ability to stimulate collagen production. The Gly-His-Lys sequence is known to act as a signaling molecule to fibroblasts, which are responsible for synthesizing collagen and other components of the extracellular matrix. This leads to improved skin firmness and texture. Additionally, the compound exhibits antioxidant properties, protecting the skin from free radical damage .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.
Copper tripeptide: Known for its role in wound healing and skin regeneration.
Palmitoyl tripeptide-38: Known for its ability to improve skin elasticity and reduce wrinkles
Uniqueness
(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid is unique due to its specific sequence and the presence of the trifluoroacetate group, which enhances its stability and bioavailability. This makes it particularly effective in cosmetic applications for anti-aging and skin care .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N6O5.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;3-2(4,5)1(6)7/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);(H,6,7)/t25-,26-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOYZFLAXUTPGU-CCQIZPNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55F3N6O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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